molecular formula C9H18N2O2 B3010877 [(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol CAS No. 2171224-32-9

[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol

Cat. No.: B3010877
CAS No.: 2171224-32-9
M. Wt: 186.255
InChI Key: BNHSZQMAMVRWTA-DTWKUNHWSA-N
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Description

The compound “[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol” has a CAS Number of 2171224-32-9 . It has a molecular weight of 186.25 and its IUPAC name is (4R,8aS)-4-(aminomethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl)methanol .


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Antitubercular and Antifungal Derivatives

The compound is used in the synthesis of morpholin-4-ylmethyl derivatives, which have shown significant antitubercular and antifungal activities. This suggests its potential role in the development of treatments for tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).

Aminomethylation Reactions

The compound participates in aminomethylation reactions with various substrates, leading to the formation of 2-aminomethylpyrroles and 2-aminomethyl-4,5,6,7-tetrahydroindoles. These reactions are important for synthesizing biologically active polymers and other indole derivatives, indicating its relevance in the field of organic chemistry and drug development (Markova, Sobenina, Ushakov, Ivanov, & Trofimov, 2017).

Synthesis of Pyrrolo[1,2-a]quinoxalines

It's involved in the synthesis of pyrrolo[1,2-a]quinoxalines, which are compounds of interest due to their potential pharmacological properties. The synthesis process and the understanding of its mechanism are crucial for advancing research in medicinal chemistry (Kim, Kurasawa, Yoshii, Masuyama, Takada, & Okamoto, 1990).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

[(4R,8aS)-4-(aminomethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-5-9(6-12)7-13-4-8-2-1-3-11(8)9/h8,12H,1-7,10H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHSZQMAMVRWTA-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(N2C1)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COC[C@@](N2C1)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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